molecular formula C9H14N2O2S2 B2940574 tert-butyl N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]carbamate CAS No. 2253631-53-5

tert-butyl N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]carbamate

Cat. No.: B2940574
CAS No.: 2253631-53-5
M. Wt: 246.34
InChI Key: XXHTZZPYGPKXBV-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methylsulfanyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine: In medicine, this compound is investigated for its therapeutic potential. It may act as an enzyme inhibitor or receptor modulator, contributing to the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it valuable in the development of new materials and products .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets. The thiazole ring and carbamate group can bind to enzymes or receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]carbamate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the tert-butyl group, methylsulfanyl group, and thiazole ring makes this compound versatile and valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(2-methylsulfanyl-1,3-thiazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2/c1-9(2,3)13-7(12)11-6-5-10-8(14-4)15-6/h5H,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHTZZPYGPKXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(S1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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